molecular formula C11H12O2 B3145994 2,2-dimethyl-1a,7b-dihydro-2H-oxireno[c]chromene CAS No. 58740-82-2

2,2-dimethyl-1a,7b-dihydro-2H-oxireno[c]chromene

Cat. No.: B3145994
CAS No.: 58740-82-2
M. Wt: 176.21 g/mol
InChI Key: AXWDPRJZZIUQPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

2,2-Dimethyl-1a,7b-dihydro-2H-oxireno[c]chromene is primarily used in proteomics research. It serves as a tool for studying protein interactions, modifications, and functions . Additionally, it may have applications in other fields such as:

Safety and Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . For safety information, it is recommended to refer to the Safety Data Sheet (SDS) and Certificate of Analysis provided by the supplier .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1a,7b-dihydro-2H-oxireno[c]chromene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-1a,7b-dihydro-2H-oxireno[c]chromene is unique due to its specific structure, which includes an oxirene ring fused to a chromene core. This unique structure may confer distinct chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

2,2-dimethyl-1a,7b-dihydrooxireno[2,3-c]chromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-11(2)10-9(12-10)7-5-3-4-6-8(7)13-11/h3-6,9-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWDPRJZZIUQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C(O2)C3=CC=CC=C3O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-dimethyl-1a,7b-dihydro-2H-oxireno[c]chromene
Reactant of Route 2
2,2-dimethyl-1a,7b-dihydro-2H-oxireno[c]chromene
Reactant of Route 3
2,2-dimethyl-1a,7b-dihydro-2H-oxireno[c]chromene
Reactant of Route 4
2,2-dimethyl-1a,7b-dihydro-2H-oxireno[c]chromene
Reactant of Route 5
Reactant of Route 5
2,2-dimethyl-1a,7b-dihydro-2H-oxireno[c]chromene
Reactant of Route 6
2,2-dimethyl-1a,7b-dihydro-2H-oxireno[c]chromene

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